Product packaging for (R)-1-Cbz-3-Boc-Aminopyrrolidine(Cat. No.:CAS No. 122536-75-8)

(R)-1-Cbz-3-Boc-Aminopyrrolidine

Cat. No.: B047371
CAS No.: 122536-75-8
M. Wt: 320.4 g/mol
InChI Key: VCCUTXNUDLVCTI-CQSZACIVSA-N
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Description

The Pyrrolidine (B122466) Core in Organic Chemistry and Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of organic chemistry and a recurring motif in a vast array of biologically active compounds. nih.govnih.govfrontiersin.org This scaffold is prevalent in numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and is a fundamental component of many synthetic drugs, including procyclidine (B1679153) and bepridil. wikipedia.org Its non-planar, puckered structure allows for a greater exploration of three-dimensional space, a critical factor in how a molecule interacts with biological targets like proteins and enzymes. nih.govnih.gov

The versatility of the pyrrolidine core stems from its ability to be readily functionalized at various positions, allowing chemists to fine-tune the steric and electronic properties of the resulting molecules. nih.gov This adaptability makes it an invaluable component in the construction of complex molecular architectures and a favored building block in the development of new therapeutic agents. frontiersin.org

Enantiopure Pyrrolidines as Privileged Scaffolds and Chiral Building Blocks

In the realm of drug discovery, the concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. pageplace.denih.govhebmu.edu.cn Enantiopure pyrrolidines, which are pyrrolidine rings with a specific and single chirality, are widely recognized as privileged scaffolds. nih.govufrj.br The defined stereochemistry of these molecules is crucial, as biological systems are inherently chiral, and often only one enantiomer of a drug will exhibit the desired therapeutic effect, while the other may be inactive or even cause unwanted side effects. nih.govnih.gov

As chiral building blocks, enantiopure pyrrolidines are indispensable tools in asymmetric synthesis, the process of creating a single, desired enantiomer of a chiral product. wiley-vch.deacs.org They can act as chiral auxiliaries, which are temporary chiral components that guide a reaction to produce a specific stereoisomer before being removed. youtube.com The use of these pre-defined chiral centers simplifies the synthesis of complex, optically pure molecules. mdpi.com

Overview of (R)-1-Cbz-3-Boc-Aminopyrrolidine as a Key Chiral Intermediate

This compound stands out as a particularly valuable chiral intermediate in organic synthesis. lookchem.com This compound features a pyrrolidine ring with a specific (R) configuration at the 3-position. It is further distinguished by the presence of two different protecting groups: a benzyloxycarbonyl (Cbz) group on the ring's nitrogen and a tert-butoxycarbonyl (Boc) group on the 3-amino substituent.

The strategic placement of these two distinct protecting groups is what makes this molecule so useful. The Boc group can be removed under mild acidic conditions, while the Cbz group is typically cleaved by hydrogenolysis. This differential reactivity allows for the selective deprotection and subsequent functionalization of either the ring nitrogen or the amino group, providing chemists with precise control over the synthetic pathway. lookchem.com This control is essential for the construction of complex target molecules, particularly in the pharmaceutical industry where the synthesis of specific stereoisomers is paramount. lookchem.com

PropertyValue
Molecular Formula C17H24N2O4
Molecular Weight 320.38 g/mol
CAS Number 122536-75-8
Boiling Point 458.5±44.0 °C (Predicted)
Density 1.17±0.1 g/cm3 (Predicted)
pKa 12.25±0.20 (Predicted)
Storage Temperature 2-8°C

Table 1: Physicochemical Properties of this compound chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H24N2O4 B047371 (R)-1-Cbz-3-Boc-Aminopyrrolidine CAS No. 122536-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-9-10-19(11-14)16(21)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCUTXNUDLVCTI-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901130906
Record name Phenylmethyl (3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122536-75-8
Record name Phenylmethyl (3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122536-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl (3R)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-1-pyrrolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901130906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Derivatization and Functionalization of R 1 Cbz 3 Boc Aminopyrrolidine

Site-Selective Functionalization of the Pyrrolidine (B122466) Core

The pyrrolidine ring of (R)-1-Cbz-3-Boc-aminopyrrolidine, while possessing sites for potential functionalization, is often utilized as a rigid scaffold. The primary sites for derivatization are the two nitrogen atoms, which are masked by the Cbz and Boc protecting groups. The selective removal of these groups is the gateway to functionalizing the pyrrolidine core.

The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), leaving the Cbz group intact. masterorganicchemistry.com This selective deprotection exposes the 3-amino group for further reactions. Conversely, the Cbz group can be cleaved via hydrogenolysis, typically using hydrogen gas and a palladium catalyst (Pd/C), which does not affect the Boc group. masterorganicchemistry.comtotal-synthesis.com This orthogonality is fundamental to the utility of this compound.

While direct C-H functionalization of the pyrrolidine ring is less common for this specific doubly protected derivative, related studies on Boc-protected pyrrolidines demonstrate the feasibility of enantioselective lithiation and subsequent Negishi cross-coupling reactions to introduce substituents at various positions on the ring. nih.govresearchgate.net These methods, however, are more complex and typically applied to simpler pyrrolidine derivatives. For this compound, functionalization predominantly proceeds through the sequential removal of the protecting groups and elaboration at the nitrogen centers.

Elaboration at the Amino Group: Amide and Sulfonamide Formation

Following the selective deprotection of the 3-amino group by removing the Boc protecting group, the resulting free amine can readily undergo a variety of chemical transformations. Two of the most common and significant elaborations are the formation of amides and sulfonamides, which are prevalent motifs in biologically active compounds.

Amide Bond Formation: The free 3-amino group can be coupled with a wide range of carboxylic acids to form amide bonds. This reaction is a cornerstone of peptide synthesis and is also used to introduce diverse functionalities. Standard peptide coupling reagents, such as HBTU, HATU, or carbodiimides like DCC in the presence of additives like HOBt, are employed to facilitate this transformation, often without racemization. uniurb.itbachem.comsigmaaldrich.com

Sulfonamide Formation: Alternatively, the deprotected 3-amino group can react with various sulfonyl chlorides in the presence of a base to yield sulfonamides. This functional group is a key component in many therapeutic agents. For instance, (S)-3-(Boc-amino)pyrrolidine has been used to prepare N-benzyl-3-sulfonamidopyrrolidines, which have shown activity as bacterial cell division inhibitors. sigmaaldrich.com

Reaction TypeReagents and ConditionsResulting Functional Group
Amide FormationCarboxylic Acid, Coupling Reagent (e.g., HATU, HBTU), Base (e.g., DIPEA)Amide
Sulfonamide FormationSulfonyl Chloride, Base (e.g., Triethylamine, Pyridine)Sulfonamide

Integration into Complex Molecular Architectures

The ability to selectively functionalize this compound at two different positions makes it an invaluable component for the synthesis of intricate molecular structures, including peptidomimetics and novel scaffolds for drug discovery. lookchem.com

Coupling Reactions with Amino Acids and Peptides

A primary application of this chiral building block is its incorporation into peptide chains to create peptidomimetics. uniurb.it The pyrrolidine ring introduces a conformational constraint into the peptide backbone, which can lead to enhanced biological activity, selectivity, and metabolic stability compared to natural peptides.

The synthetic strategy typically involves the selective removal of the Boc group, followed by coupling of the exposed 3-amino group with the C-terminus of an N-protected amino acid or peptide fragment. uniurb.it Subsequently, the Cbz group on the pyrrolidine nitrogen can be removed and the nitrogen can be acylated or coupled with the N-terminus of another peptide chain, allowing for the creation of branched or cyclic peptidomimetic structures. A variety of coupling reagents are available to facilitate these reactions, with the choice often depending on the steric hindrance of the amino acids involved. bachem.comsigmaaldrich.com

Formation of Pyrrolidine-Based Hybrid Scaffolds

Beyond peptide chemistry, this compound serves as a scaffold for the creation of hybrid molecules that combine the pyrrolidine core with other heterocyclic or aromatic systems. This approach is widely used in medicinal chemistry to explore new chemical space and develop novel therapeutic agents.

For example, after selective deprotection, the amino or the pyrrolidine nitrogen can be used as a handle to attach other pharmacophoric groups. Research has shown the use of related aminopyrrolidines in the synthesis of histamine (B1213489) H3 receptor antagonists and inhibitors of EGFR tyrosine kinase. sigmaaldrich.comchemicalbook.com The synthesis of new pyrrolidine-based organocatalysts for asymmetric reactions also highlights the versatility of this scaffold. beilstein-journals.org The stepwise and controlled functionalization allows for the systematic variation of substituents around the pyrrolidine core, enabling the optimization of biological activity.

Applications of R 1 Cbz 3 Boc Aminopyrrolidine and Its Derivatives in Medicinal Chemistry and Asymmetric Catalysis

Chiral Building Block in Natural Product Total Synthesis

The rigid, stereochemically defined pyrrolidine (B122466) ring is a common motif in a vast array of natural products, particularly alkaloids. nih.gov The use of pre-functionalized, enantiomerically pure building blocks like (R)-1-Cbz-3-Boc-aminopyrrolidine is a powerful strategy to streamline the synthesis of these complex targets.

Synthesis of Pyrrolidine Alkaloids (e.g., (R)-Irnidine, (R)-Bgugaine)

(R)-Irnidine and (R)-Bgugaine are two examples of 2-alkylpyrrolidine alkaloids first isolated from the tubers of Arisarum vulgare. researchgate.net These compounds exhibit notable biological activities, including antibacterial and antimycotic properties. researchgate.net The total synthesis of these natural products relies heavily on the availability of a suitable chiral pyrrolidine precursor to establish the correct stereochemistry.

An enantioselective total synthesis of both (R)-Bgugaine and (R)-Irnidine has been reported, proceeding from a common chiral intermediate. whiterose.ac.ukyork.ac.uk This key intermediate, a Cbz-protected pyrrolidine thioester, is formed through an asymmetric 'clip-cycle' reaction. whiterose.ac.uk While this specific synthesis does not start directly from this compound, the latter represents a highly suitable and advanced precursor for such intermediates. The protected amino group at the C-3 position could be readily converted to other functionalities if needed, or removed, to access the required 2-substituted pyrrolidine core. Another reported synthesis of (R)-Bgugaine utilizes N-carboethoxy prolinal, further underscoring the importance of chiral N-protected pyrrolidine aldehydes and their derivatives in accessing these alkaloids. researchgate.net The versatility and functional handles present in this compound make it an ideal starting material for synthetic campaigns targeting these and other related pyrrolidine alkaloids.

Development of Pyrrolidine-Based Organocatalysts

The field of asymmetric organocatalysis has identified the chiral pyrrolidine scaffold as a "privileged" structure. nih.govbeilstein-journals.org Catalysts derived from proline and its analogues activate substrates through the formation of chiral enamines or iminium ions, enabling a wide range of enantioselective transformations. nih.govyoutube.com The 3-amino group of the parent compound provides a convenient attachment point for incorporating other functional groups to create bifunctional catalysts, which can enhance reactivity and selectivity.

Applications in Asymmetric Michael Addition Reactions

Pyrrolidine-based organocatalysts have been extensively and successfully applied to the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. Catalysts derived from the pyrrolidine framework are effective in promoting the conjugate addition of aldehydes and ketones to nitroolefins.

New organocatalysts synthesized from chiral homoallylic amines, which are derived from (R)-glyceraldehyde, have proven effective for the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.orgresearchgate.net Bifunctional organocatalysts, which combine a nucleophilic secondary amine with a hydrogen-bond-donating group, show high catalytic efficiency. For instance, prolinamide-based catalysts have been used in the Michael addition of various aldehydes and ketones to nitroolefins, yielding products with excellent diastereoselectivity (up to 98:2 dr) and enantioselectivity (up to 99% ee). researchgate.net A catalyst derived from L-proline and (R)-α-methylbenzyl amine was also found to be highly effective for the addition of cyclic ketones to β-nitrostyrenes. nih.gov

Below is a table summarizing the performance of various pyrrolidine-based organocatalysts in the asymmetric Michael addition to β-nitrostyrene.

Catalyst TypeNucleophileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Prolinamide-derivedCyclohexanoneup to 81>99:1>99 nih.gov
(2S,4R)-4-OTES-prolinamidePropanal9592:895 nih.gov
Pyrrolidine-dioxolane3-Phenylpropionaldehyde9975:2585 (syn) beilstein-journals.org
Bifunctional prolinamideα,α-disubstituted aldehydes--96-98 researchgate.net

Catalysis of Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction was one of the first transformations to be successfully catalyzed by proline, marking a pivotal moment in the history of organocatalysis. nih.govnih.gov Since then, numerous second-generation catalysts have been developed from the pyrrolidine scaffold to improve the efficiency and scope of this reaction.

Bifunctional prolinamides, often incorporating sulfonamide or amino alcohol moieties, have been designed to create a well-organized hydrogen-bonding network in the transition state, thereby enhancing stereocontrol. nih.gov For example, prolinamido-sulfonamides synthesized from enantiomerically pure diamines have been tested in the reaction between aromatic aldehydes and ketones. nih.gov Similarly, catalysts prepared by conjugating (S)-proline with chiral β-aminoalcohols derived from natural sources have been studied, particularly for reactions conducted in water. nih.gov These modifications aim to fine-tune the catalyst's steric and electronic properties to achieve higher yields and selectivities.

The table below presents results for asymmetric aldol reactions using different pyrrolidine-derived organocatalysts.

Catalyst TypeAldehydeKetoneYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Prolinamide-thioamide4-NitrobenzaldehydeCyclohexanone9999:199 nih.gov
Prolinamido-sulfonamide4-NitrobenzaldehydeAcetone70-52 nih.gov
AZT-prolinamide4-NitrobenzaldehydeCyclohexanone9495:599 nih.gov
Prolinamide (from aminoindan-2-ol)4-NitrobenzaldehydeCyclohexanone9895:596 nih.gov

Other Enantioselective Transformations Mediated by Pyrrolidine Organocatalysts

The utility of organocatalysts based on the aminopyrrolidine scaffold extends beyond Michael and aldol reactions. The ability to form chiral enamines and iminium ions makes them suitable for a wide variety of enantioselective transformations.

One significant application is in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which provides a direct route to highly substituted, enantiomerically enriched pyrrolidines. mappingignorance.org This method is atom-economical and can create up to four new contiguous stereocenters in a single step. mappingignorance.org Furthermore, aminopyrrolidine scaffolds have been employed to prepare catalysts for the asymmetric Morita–Baylis–Hillman reaction, a carbon-carbon bond-forming reaction between an α,β-unsaturated carbonyl compound and an aldehyde. sigmaaldrich.com Recently, chiral cis-2,5-disubstituted pyrrolidine organocatalysts were developed and successfully applied to the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields and enantioselectivities (up to >99% ee). rsc.org

Scaffold for Chiral Ligand Design in Asymmetric Catalysis

In addition to its role in organocatalysis, the chiral pyrrolidine framework is a critical structural element in the design of ligands for asymmetric metal-catalyzed reactions. nih.gov In this context, the pyrrolidine acts as a rigid backbone to hold coordinating atoms (like phosphorus or nitrogen) in a specific three-dimensional arrangement around a metal center, thereby inducing enantioselectivity in the catalyzed reaction. nih.gov

The this compound molecule is an excellent starting point for creating such ligands. The protected amino group at the C-3 position serves as a versatile handle. Following deprotection of the Boc group, this amine can be readily derivatized to introduce a variety of coordinating moieties, such as phosphines, amines, or oxazolines. The Cbz group at the N-1 position can be retained or removed at a later stage to allow for further modification or to reveal the secondary amine, which can also act as a coordinating site, leading to powerful bidentate P,N or N,N-ligands. nih.gov Such ligands have been successfully employed in a multitude of metal-catalyzed processes, including hydrogenation, allylic substitution, and C-H functionalization reactions. nih.govnih.gov The modular nature and stereochemical rigidity of the aminopyrrolidine scaffold are key to its success in the development of new, highly effective chiral ligands.

Incorporation into Chiral Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs)

The integration of chiral building blocks into porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent-Organic Frameworks (COFs) is a burgeoning field of research. These materials hold significant promise for applications in asymmetric catalysis and chiral separations, owing to their high surface areas, tunable pore sizes, and the spatial arrangement of functional sites. While direct experimental evidence for the incorporation of the doubly protected "this compound" is not prominently documented, the chiral pyrrolidine core is a well-established and valuable synthon for creating chiral environments within these frameworks. The protecting groups (Cbz and Boc) in "this compound" would typically be removed prior to incorporation, unmasking the reactive amine functionalities necessary for coordination with metal nodes in MOFs or for forming covalent bonds in COFs. The resulting (R)-3-aminopyrrolidine moiety can be introduced into these structures primarily through two synthetic strategies: direct synthesis and post-synthetic modification.

Direct Synthesis of Chiral Frameworks

In the direct synthesis approach, chiral ligands derived from (R)-3-aminopyrrolidine are used as the primary organic building blocks that self-assemble with metal clusters (for MOFs) or other organic linkers (for COFs) to form the crystalline framework. This "bottom-up" method ensures that the chiral centers are an integral part of the framework's backbone, leading to a periodic and well-defined distribution of chiral sites. For instance, chiral pyrrolidine auxiliaries have been successfully used to construct 2D mesoporous chiral COFs with high crystallinity. nih.gov This strategy allows for the creation of isoreticular CCOFs, where the fundamental topology is maintained while various chiral functionalities are introduced. nih.gov

Post-Synthetic Modification (PSM)

Post-synthetic modification is a powerful and versatile technique for introducing chirality into pre-existing, achiral MOFs and COFs. nih.govmdpi.comrsc.orgresearchgate.netrsc.org This method involves first synthesizing a robust framework that contains reactive sites, such as amino or propargyl groups, and then covalently attaching the chiral pyrrolidine derivative. An achiral COF, for example, can be functionalized by anchoring optically pure pyrrolidine onto its structure via reactions like the alkyne-azide "click" reaction. nih.gov This approach is advantageous as it allows for the careful selection of both the parent framework, to control properties like porosity and stability, and the chiral modifier, to fine-tune the catalytic or separation performance. rsc.org

A notable example involves the post-synthetic functionalization of an achiral imine-based COF with chiral (S)-pyrrolidine centers anchored to the channel walls. mdpi.com This strategy has been shown to produce materials that are effective heterogeneous organocatalysts. Similarly, chiral MOFs have been prepared by grafting chiral ligands onto an existing framework, such as MIL-101-NH2, to create materials suitable for chiral gas chromatography. rsc.orgresearchgate.net The amino acid proline, which shares the pyrrolidine ring structure, has also been widely used to induce chirality in frameworks like MOF-74 through post-synthetic modification. nih.govresearchgate.net

Research Findings and Performance

The incorporation of chiral pyrrolidine moieties into MOFs and COFs has led to functional materials with impressive performance in asymmetric catalysis. These frameworks can act as heterogeneous catalysts that offer benefits such as ease of separation, recyclability, and sometimes, enhanced selectivity compared to their homogeneous counterparts.

For example, a chiral COF functionalized with pyrrolidine derivatives has been employed as a heterogeneous organocatalyst for asymmetric Michael addition reactions, achieving high yields and diastereoselectivity. mdpi.com In another study, a series of chiral COFs were synthesized by post-synthetically modifying an achiral porphyrin-based COF with (S)-pyrrolidine. The resulting materials were tested as catalysts in the asymmetric Michael addition of β-nitrostyrenes under aqueous conditions. nih.gov The catalytic performance of these materials is summarized in the table below.

Table 1: Catalytic Performance of (S)-Pyrrolidine-Functionalized COFs in Asymmetric Michael Addition

Pyrrolidine Loading (%) Yield (%) Enantiomeric Excess (e.e.) (%)
25 86-93 >90
75 - >90
100 - >90

Data derived from studies on chiral COFs functionalized with (S)-pyrrolidine for the Michael addition of β-nitrostyrenes. nih.govmdpi.com

The results indicate that even with a relatively low loading of the chiral catalyst (25%), the COF exhibited excellent enantioselectivity, exceeding 90% e.e., and high product yields. mdpi.com This highlights the efficiency of creating defined chiral environments within the pores of the framework. These materials often retain their crystallinity and porosity after modification and demonstrate good stability and recyclability, making them attractive for practical applications in catalysis. nih.govresearchgate.net

Stereochemical Analysis and Mechanistic Investigations of Reactions Involving R 1 Cbz 3 Boc Aminopyrrolidine

Determination of Absolute and Relative Stereochemistry

The precise three-dimensional arrangement of atoms in (R)-1-Cbz-3-Boc-aminopyrrolidine is fundamental to its role in constructing stereospecific molecules. Various analytical techniques are employed to confirm its absolute and relative stereochemistry, ensuring the enantiopurity of the final products.

Spectroscopic Methods (e.g., NMR, NOE Analysis, Circular Dichroism)

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure and stereochemistry of chiral molecules. For derivatives of this compound, such as N-(aminocycloalkylene)amino acid compounds, 1H and 13C NMR spectra provide detailed information about the connectivity and spatial arrangement of atoms. rsc.orgrsc.org In complex cases where multiple chiral centers are present, advanced 2D NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy are invaluable. NOE analysis detects through-space interactions between protons, allowing for the determination of their relative proximity and, consequently, the molecule's preferred conformation and relative stereochemistry. nih.gov For instance, the observation of NOE cross-peaks between specific protons can confirm the cis or trans relationship of substituents on the pyrrolidine (B122466) ring.

In a study on related trifluoroacetamide (B147638) derivatives, 1H–19F Heteronuclear Overhauser Effect Spectroscopy (HOESY) was used to definitively establish the stereochemistry of major and minor conformers. nih.gov This technique, which measures the NOE between fluorine and hydrogen atoms, can be instrumental in assigning the conformation around the amide bond, a common feature in molecules derived from the title compound.

Table 1: Representative 1H NMR Data for a Derivative of (R)-3-Boc-aminopyrrolidine This table is illustrative, based on data for methyl (2S,3R)-2-{3-[(tert-butoxycarbonyl)amino]piperidin-1-yl}-3-methylbutanoate, a closely related structure. rsc.org

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CHCH(CH3)22.67d10.8
C(CH3)31.42s-
OCH33.67s-
NH4.42s-

Circular Dichroism (CD) spectroscopy is another powerful technique for investigating chiral molecules. youtube.com It measures the differential absorption of left- and right-circularly polarized light. Since enantiomers have mirror-image structures, they produce equal and opposite CD signals. This allows for the determination of a molecule's absolute configuration by comparing its experimental CD spectrum to that of a known standard or to a spectrum predicted by computational methods. nih.gov While specific CD data for this compound is not widely published, it remains a principal method for confirming the enantiomeric integrity of chiral compounds. researchgate.net

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential techniques for determining the enantiomeric excess (e.e.) of a chiral compound. These methods use a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For N-protected amino compounds like this compound, chiral HPLC is the standard method for quality control and for analyzing the outcome of asymmetric reactions. For example, the enantiomeric purity of the closely related compound, (R)-3-(Boc-amino)pyrrolidine, is routinely confirmed by chiral HPLC, with suppliers often guaranteeing an e.e. of greater than 98.5%. ruifuchem.com The separation of N-Boc and other protected amino acids on macrocyclic glycopeptide-based CSPs is a well-established methodology. sigmaaldrich.com By integrating the peak areas of the two separated enantiomers in the chromatogram, a precise value for the enantiomeric excess can be calculated.

Table 2: Quality Control Specifications for (R)-3-(Boc-Amino)pyrrolidine via Chiral HPLC Data based on a typical supplier certificate of analysis for a closely related analogue. ruifuchem.com

ParameterSpecificationMethod
Purity>98.5%HPLC
Enantiomeric Excess (e.e.)>98.5%Chiral HPLC
Specific Rotation [α]D+18.0° to +21.0° (c=1, EtOH)Polarimetry

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry provides powerful insights into how reactions proceed, allowing for the prediction of stereochemical outcomes and the rational design of new synthetic pathways.

Density Functional Theory (DFT) Calculations for Stereochemical Control

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study reaction mechanisms and predict the stereoselectivity of asymmetric reactions. researchgate.netrsc.org By calculating the energies of transition states for different possible reaction pathways (e.g., leading to R or S products), chemists can predict which stereoisomer will be preferentially formed.

For reactions involving pyrrolidine derivatives, such as 1,3-dipolar cycloadditions, DFT calculations can explain the observed regio- and stereoselectivity by analyzing the frontier molecular orbital (FMO) interactions and the activation energies of various transition states. researchgate.net Similarly, in catalyzed reactions like the aza-Henry reaction, DFT can model the interactions between the catalyst, substrates (like a Boc-protected imine), and reagents to rationalize the observed high diastereo- and enantioselectivity. nih.gov These calculations can reveal the key non-covalent interactions, such as hydrogen bonds, that stabilize one transition state over another, thus controlling the stereochemical outcome. nih.govnih.gov

Elucidation of Rate and Stereochemical Determining Steps in Asymmetric Transformations

Computational studies, particularly using DFT, are instrumental in mapping the entire energy profile of a reaction. chemrxiv.orgresearchgate.net By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a complete reaction coordinate diagram can be constructed. This diagram clearly identifies the transition state with the highest energy, corresponding to the RDS. Furthermore, by comparing the activation energies of the diastereomeric transition states leading to different stereoisomers, the SDS can be identified. This analysis is fundamental to understanding and optimizing asymmetric transformations that use chiral building blocks like this compound. For instance, in catalytic asymmetric cycloadditions, computational analysis can pinpoint which approach of the reactants (e.g., exo or endo) is energetically favored, thereby explaining the stereodivergent synthesis of specific pyrrolidine derivatives. nih.gov

Future Directions and Emerging Research Avenues for R 1 Cbz 3 Boc Aminopyrrolidine

Development of Novel and More Efficient Asymmetric Synthetic Routes for Pyrrolidines

The pyrrolidine (B122466) ring is a privileged structure in a vast number of pharmaceuticals and natural products. Consequently, the development of efficient, stereoselective methods for its synthesis is a perpetual goal in organic chemistry. While (R)-1-Cbz-3-Boc-aminopyrrolidine is commercially available, future research will likely focus on innovative synthetic strategies that offer higher efficiency, scalability, and greater functional group tolerance, not only for this specific compound but for the broader class of substituted pyrrolidines.

One promising area is the advancement of organocatalysis. The use of chiral small molecules, such as proline and its derivatives, to catalyze asymmetric reactions has revolutionized the synthesis of chiral compounds. rsc.orgnih.gov Future work could involve developing new organocatalysts that can construct the pyrrolidine ring with the specific stereochemistry of this compound from simple, achiral precursors. This could involve novel cascade reactions or cycloadditions that form the heterocyclic ring and install the required stereocenters in a single, efficient step. For instance, the development of an asymmetric "clip-cycle" synthesis, which involves an alkene metathesis followed by an enantioselective intramolecular aza-Michael cyclization, represents a powerful strategy for creating substituted pyrrolidines with high enantioselectivity. rsc.org

Furthermore, continuous flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals and pharmaceuticals. rsc.org Adapting or designing new synthetic routes for this compound and its analogues that are amenable to flow processing could offer significant advantages in terms of safety, scalability, and reaction control. A continuous flow protocol has already been demonstrated for establishing an α-chiral pyrrolidine library with high diastereoselectivity and yields. rsc.org Another innovative approach involves the use of chiral triflate esters in nucleophilic substitution reactions with N-Boc-aminopyrrolidines to create new N-(aminocycloalkylene)amino acid derivatives, showcasing a method for facile derivatization. sigmaaldrich.comacs.org

Exploration of New Catalytic and Biological Applications for this compound Derivatives

The true potential of this compound lies in its role as a chiral building block for more complex molecules with novel functions. The strategic placement of the Cbz and Boc protecting groups allows for selective deprotection and functionalization at either the N1 or C3 position, opening up a vast chemical space for derivatization.

In the realm of biological applications, derivatives of this compound are already utilized as key intermediates in the synthesis of potent and selective enzyme inhibitors. For example, the related compound, (R)-(−)-1-Cbz-3-aminopyrrolidine, is a crucial component in the preparation of KIFC1-specific inhibitors for cancer therapy and in the synthesis of N6-substituted adenosine (B11128) analogs that act as potent A1AR agonists. mdpi.com The core pyrrolidine structure is also central to inhibitors of neuronal nitric oxide synthase (nNOS), where the chirality of the pyrrolidine is critical for binding affinity and selectivity. nih.gov Future research will undoubtedly focus on synthesizing libraries of new derivatives by modifying the side chains and exploring their activity against a wider range of biological targets, including kinases, proteases, and GPCRs, potentially leading to new therapeutics for neurological disorders and other diseases. The introduction of multiple stereogenic centers, including quaternary centers, into the pyrrolidine scaffold is an area of growing interest, as it can lead to unprecedented bioactivities. nih.gov

Beyond biological activity, there is an emerging interest in exploring the catalytic potential of derivatives of this compound. The pyrrolidine motif is the backbone of many successful organocatalysts, most notably proline and its derivatives. rsc.orgnih.gov By deprotecting the amine groups and introducing new functional moieties, it is conceivable to design novel chiral organocatalysts based on the (R)-3-aminopyrrolidine scaffold. These new catalysts could be applied to a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and Mannich reactions, potentially offering unique reactivity and selectivity profiles.

Integration of this compound into Advanced Materials for Chiral Recognition and Separation

The demand for enantiomerically pure compounds in the pharmaceutical industry necessitates the development of advanced materials for chiral recognition and separation. The inherent chirality of this compound makes it an excellent candidate for incorporation into such materials.

A significant future direction is the development of heterogeneous catalysts by immobilizing chiral pyrrolidine derivatives onto solid supports. rsc.orgrsc.org This can be achieved by covalently grafting the pyrrolidine moiety, after appropriate functionalization, onto polymers, silica, or other inorganic matrices. Such resin-immobilized organocatalysts offer the advantages of easy separation from the reaction mixture and the potential for recycling, making the catalytic process more sustainable and cost-effective. rsc.org Research has shown the successful synthesis of chiral mesoporous hybrid materials containing pyrrolidine units within a siliceous framework, which act as excellent heterogeneous catalysts for enantioselective reactions. nih.gov

Another exciting avenue is the creation of chiral porous polymers. rsc.orgresearchgate.net These materials can be synthesized by polymerizing monomers that incorporate the (R)-3-aminopyrrolidine scaffold. The resulting polymers would possess chiral cavities and pores, making them suitable for applications in chiral chromatography as stationary phases, or as membranes for enantioselective separations. The uniform distribution of chiral catalytic sites within a porous polymer has been shown to be effective for heterogeneous organocatalysis in water. rsc.org

Furthermore, derivatives of this compound could be used to develop novel chiral sensors. By attaching a chromophore or fluorophore to the chiral pyrrolidine scaffold, it may be possible to design sensors that exhibit a detectable change in their optical or electronic properties upon binding to a specific enantiomer of a target analyte. Such sensors would be invaluable for high-throughput screening of enantiomeric excess and for studying chiral recognition phenomena at the molecular level. The development of chiral gold(I) complexes with pyrrolidinyl ligands for enantioselective catalysis highlights the intricate role of the chiral pocket in molecular recognition. nih.govacs.org

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